An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dimethylquinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. This technical guide focuses on the physicochemical properties of a specific derivative, 5-Bromo-2,3-dimethylquinoxaline. Understanding these properties is crucial for drug design, development, and formulation, as they influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Physicochemical Properties
The introduction of a bromine atom to the quinoxaline core, particularly at the 5-position, is expected to influence its physicochemical properties. Bromine is an electron-withdrawing group and will increase the molecule's molecular weight and likely alter its polarity, solubility, and lipophilicity. The following tables summarize the available experimental and computed data for 2,3-dimethylquinoxaline, which serves as a baseline for estimating the properties of its 5-bromo derivative.
General and Computed Properties of 2,3-Dimethylquinoxaline
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| Exact Mass | 158.0844 g/mol | PubChem |
| Topological Polar Surface Area | 25.8 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 140 | PubChem |
Experimental Properties of 2,3-Dimethylquinoxaline
| Property | Value | Source |
| Melting Point | 104 - 109 °C | Chem-Impex |
| Boiling Point | 130 °C at 1.5 mmHg | Chem-Impex |
| Physical Description | Cream colored or brown powder | Alfa Aesar MSDS |
Note on 5-Bromo-2,3-dimethylquinoxaline: The addition of a bromine atom would increase the molecular weight to approximately 237.10 g/mol . The melting and boiling points are expected to be higher than those of 2,3-dimethylquinoxaline due to increased intermolecular forces (van der Waals forces). The solubility in non-polar solvents might increase, while the aqueous solubility is likely to decrease.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting point range is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure (Qualitative):
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a test tube.
-
Add a specific volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble.
-
This can be repeated with different solvents to create a solubility profile.
Procedure (Quantitative):
-
Prepare a saturated solution of the compound in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent.
-
Agitate the mixture for an extended period to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Take a known volume of the clear supernatant and evaporate the solvent.
-
Weigh the remaining solid residue to determine the concentration of the dissolved compound.
Caption: A workflow for the determination of LogP using reverse-phase HPLC.
Synthesis and Biological Evaluation Pathway
While specific signaling pathways involving 5-Bromo-2,3-dimethylquinoxaline are not documented, quinoxaline derivatives are known to exhibit a range of biological activities. The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel quinoxaline compound.
Conceptual Workflow for Synthesis and Biological Screening
Caption: A conceptual workflow from synthesis to biological evaluation of a novel quinoxaline derivative.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 5-Bromo-2,3-dimethylquinoxaline by leveraging data from its parent compound, 2,3-dimethylquinoxaline. The detailed experimental protocols offer practical guidance for researchers to determine these critical parameters in the laboratory. While specific biological data for 5-Bromo-2,3-dimethylquinoxaline is limited, the provided conceptual workflow for synthesis and screening highlights a logical progression for the investigation of novel quinoxaline derivatives as potential therapeutic agents. Further experimental investigation is necessary to fully characterize 5-Bromo-2,3-dimethylquinoxaline and elucidate its potential biological activities.
